molecular formula C18H14BrF3N2O2S B2531328 4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one CAS No. 1023849-95-7

4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one

Cat. No.: B2531328
CAS No.: 1023849-95-7
M. Wt: 459.28
InChI Key: HHZDJWUHDHTDFA-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C18H14BrF3N2O2S and its molecular weight is 459.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

Pyrazolone derivatives, including those similar to the compound , have been synthesized and evaluated for their antioxidant activity. Notably, the synthesis of 1-(thiazol-2-yl)-pyrazolin-5-one derivatives has been achieved through reactions involving diazo-coupling and Knoevenagel condensation, followed by heterocyclization with α-halogenated reagents. These compounds, including variants with bromoacetone and phenacyl bromide, exhibit promising antioxidant properties as measured by ABTS Radical Cation Decolorization Assay (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).

Antimicrobial Applications

The compound's structure is closely related to that of various pyrazolone derivatives which have been synthesized and tested for antimicrobial activities. For instance, some compounds featuring bromination of 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones have demonstrated significant in vitro antibacterial and antifungal properties against various pathogens. The structure-activity relationship indicates that modifications, such as the bromoacetyl moiety to the pyrazole ring, can lead to enhanced antimicrobial efficacy (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).

Antifungal Properties and SAR Analysis

N-phenylpyrazole derivatives, including structures similar to the compound , have shown notable antifungal and antibacterial properties. These compounds, through structure-activity relationship (SAR) analysis, reveal that specific attachments to the pyrazole ring, such as the bromoacetyl moiety, can significantly enhance their antimicrobial properties. The efficacy against pathogenic yeast and moulds positions these compounds as potential therapeutic agents in addressing fungal infections (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Properties

IUPAC Name

4-bromo-1-methyl-2-phenyl-5-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF3N2O2S/c1-23-15(16(19)17(25)24(23)12-5-3-2-4-6-12)11-26-13-7-9-14(10-8-13)27-18(20,21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDJWUHDHTDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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